molecular formula C16H26 B3192575 Dipentylbenzene CAS No. 635-89-2

Dipentylbenzene

Cat. No.: B3192575
CAS No.: 635-89-2
M. Wt: 218.38 g/mol
InChI Key: FQYVVSNFPLKMNU-UHFFFAOYSA-N
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Description

Dipentylbenzene, also known as 1,4-dipentylbenzene, is an organic compound with the chemical formula C16H26. It consists of a benzene ring substituted with two pentyl groups at the 1 and 4 positions. This compound is part of the alkylbenzene family and is known for its unique chemical properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. In this reaction, benzene reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may also involve purification steps such as distillation to separate this compound from other reaction by-products .

Chemical Reactions Analysis

Types of Reactions

Dipentylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipentylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dipentylbenzene involves its interaction with various molecular targets and pathways. In chemical reactions, the benzene ring’s electron-rich nature makes it susceptible to electrophilic attack, leading to substitution reactions. The pentyl groups can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Similar Compounds

    Diphenylbenzene: Consists of a benzene ring substituted with two phenyl groups.

    Terphenyl: Contains three benzene rings connected linearly.

    Bicyclo[2.2.2]octane derivatives: Known for their rigidity and stability

Uniqueness

Dipentylbenzene is unique due to its specific substitution pattern and the presence of pentyl groups, which impart distinct physical and chemical properties. Its reactivity and applications differ from those of other similar compounds, making it valuable in various research and industrial contexts .

Properties

IUPAC Name

1,2-dipentylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26/c1-3-5-7-11-15-13-9-10-14-16(15)12-8-6-4-2/h9-10,13-14H,3-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYVVSNFPLKMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CC=C1CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001040118
Record name 1,2-Dipentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001040118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635-89-2
Record name 1,2-Dipentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001040118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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